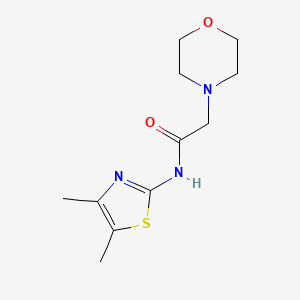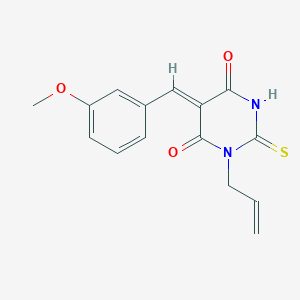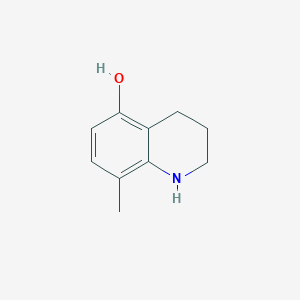
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide, also known as EMNB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has also been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to exhibit antimicrobial activity against certain plant pathogens. However, the exact biochemical and physiological effects of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide. One area of interest is the development of new synthetic methods for 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide at the molecular level. This could help to identify new targets for drug development. Finally, the potential applications of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide in agriculture and industry should be further explored.
Synthesemethoden
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be synthesized through a multi-step process involving several chemical reactions, including nitration, reduction, and amidation. The first step involves the nitration of toluene to produce 4-methyl-3-nitrotoluene. This is followed by the reduction of 4-methyl-3-nitrotoluene to 4-methyl-3-aminotoluene. Finally, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is synthesized through an amidation reaction between 4-methyl-3-aminotoluene and butyric anhydride.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In agriculture, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
Eigenschaften
IUPAC Name |
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRRRQIGXDXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103382 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)


![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)